![molecular formula C12H20N4OS B1211085 Isomethiozin CAS No. 57052-04-7](/img/structure/B1211085.png)
Isomethiozin
Overview
Description
Isomethiozin, also known by its chemical name CSC1=NN=C(C(=O)N1\N=C/C©C)C©©C , is an analytical standard with the CAS Number 57052-04-7 and an empirical formula of C12H20N4OS . It falls under the category of pesticide standards and is commonly used as a reference compound in various analytical techniques .
Scientific Research Applications
Analytical Reference Standard
Isomethiozin is utilized as an analytical reference standard in chromatographic techniques for the determination of the analyte in various biological and environmental samples . This application is crucial for ensuring the accuracy and reliability of analytical methods in research.
Pesticide Residue Analysis
In agriculture, Isomethiozin is employed to detect pesticide residues in animal muscles and tissues, surface water, and fruits and vegetables . This is vital for food safety and environmental protection.
Environmental Monitoring
The compound’s role in environmental monitoring is significant, as it helps in assessing the quality of surface water by detecting contaminants, thus contributing to ecological research and conservation efforts .
Food Safety
Isomethiozin’s application extends to the food industry, where it is used to analyze fruits and vegetables for pesticide residues, ensuring compliance with safety standards and protecting consumer health .
Biomedical Research
In biomedical research, Isomethiozin can be used to measure drug residues in animal tissues, which is essential for understanding pharmacokinetics and ensuring the safety of veterinary pharmaceuticals .
Quality Control in Agriculture
The compound is also important in quality control processes within the agricultural sector, where it aids in the analysis of pesticide levels in crops, contributing to sustainable farming practices .
Mechanism of Action
Target of Action
Isomethiozin, also known as Tantizon, is a synthetic compound that belongs to the triazinone herbicide group . The primary target of Isomethiozin is the photosystem II in plants . This system plays a crucial role in the process of photosynthesis, which is essential for the growth and survival of plants.
Mode of Action
Isomethiozin acts by inhibiting photosynthesis at the level of photosystem II This inhibition disrupts the plant’s ability to convert light energy into chemical energy, leading to the cessation of essential metabolic processes
Biochemical Pathways
The primary biochemical pathway affected by Isomethiozin is photosynthesis, specifically the electron transport chain in photosystem II . By inhibiting this process, Isomethiozin disrupts the plant’s ability to produce ATP and NADPH, two molecules that are crucial for various metabolic processes. The downstream effects of this disruption can include impaired growth, chlorosis, and eventually plant death.
Result of Action
The molecular and cellular effects of Isomethiozin’s action primarily involve the disruption of photosynthesis. On a cellular level, this can lead to the breakdown of chloroplasts and the impairment of cellular energy production. On a molecular level, the inhibition of photosystem II disrupts the electron transport chain, leading to a decrease in the production of ATP and NADPH .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Isomethiozin. Factors such as temperature, humidity, and light conditions can affect the absorption and effectiveness of the herbicide. Soil composition can also impact the persistence and bioavailability of Isomethiozin in the environment . .
properties
IUPAC Name |
6-tert-butyl-4-[(E)-2-methylpropylideneamino]-3-methylsulfanyl-1,2,4-triazin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4OS/c1-8(2)7-13-16-10(17)9(12(3,4)5)14-15-11(16)18-6/h7-8H,1-6H3/b13-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTLOILRKLUURT-NTUHNPAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=NN1C(=O)C(=NN=C1SC)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=N/N1C(=O)C(=NN=C1SC)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isomethiozin | |
CAS RN |
57052-04-7 | |
Record name | Isomethiozin [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057052047 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-tert-butyl-4-isobutylidenamino-3-methylthio-1,2,4-triazin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.012 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOMETHIOZIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A586128A8M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can we accurately measure trace amounts of Isomethiozin in environmental samples?
A1: Differential pulse polarography presents a sensitive method for quantifying Isomethiozin. This electrochemical technique leverages the compound's reduction behavior in a controlled environment (0.1 M NaClO4 using a Britton-Robinson buffer at pH 1.90). [] Two distinct reduction waves emerge at -0.52 V and -0.93 V, enabling detection limits as low as 1 × 10–6 M. This method demonstrates significant potential for monitoring Isomethiozin levels in soil, achieving detection limits down to 0.04 µg g–1. []
Q2: Can electrochemical techniques be used to develop highly selective sensors for Isomethiozin?
A2: Yes, molecularly imprinted polymer (MIP) microsensors, fabricated using cyclic voltammetry, offer a promising avenue for Isomethiozin detection. [] These sensors utilize a carbon fiber microelectrode as a base, onto which a polymer layer is electrochemically grown in the presence of Isomethiozin as a template. This process creates cavities within the polymer matrix that are specifically designed to bind Isomethiozin. The resulting microsensor exhibits a linear response to Isomethiozin concentrations ranging from 10−6 to 10−4 M, with a remarkable sensitivity of 0.143 nA μM−1. [] Importantly, these MIP microsensors demonstrate excellent selectivity, effectively differentiating Isomethiozin from structurally similar triazines like Metribuzin and Isomethiozin. []
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